molecular formula C19H21FN2O2S B11319786 4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11319786
M. Wt: 360.4 g/mol
InChI Key: HFBWYJDXAIDKOG-UHFFFAOYSA-N
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Description

4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a tetrahydrofuran moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorobenzyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with a suitable thiol to form the fluorobenzyl sulfanyl intermediate.

    Cyclopenta[d]pyrimidin-2-one Core Construction: The intermediate is then reacted with a cyclopentane derivative to form the cyclopenta[d]pyrimidin-2-one core.

    Tetrahydrofuran-2-ylmethyl Group Addition: Finally, the tetrahydrofuran-2-ylmethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible covalent bonds with thiol groups in enzymes. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(2-fluorobenzyl)sulfanyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one lies in its combination of structural features, which may confer distinct chemical and biological properties. The presence of the tetrahydrofuran moiety, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H21FN2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C19H21FN2O2S/c20-16-8-2-1-5-13(16)12-25-18-15-7-3-9-17(15)22(19(23)21-18)11-14-6-4-10-24-14/h1-2,5,8,14H,3-4,6-7,9-12H2

InChI Key

HFBWYJDXAIDKOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4F

Origin of Product

United States

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